3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophages

The compound 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-96-0) is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. Its core structure is a recognized privileged scaffold in medicinal chemistry, associated with diverse kinase inhibition, anti-inflammatory, and enzyme modulatory activities.

Molecular Formula C22H13ClFN3
Molecular Weight 373.82
CAS No. 901268-96-0
Cat. No. B2676955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901268-96-0
Molecular FormulaC22H13ClFN3
Molecular Weight373.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
InChIInChI=1S/C22H13ClFN3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H
InChIKeyLQGYTIFEJPIXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS 901268-96-0: A Specialized Pyrazoloquinoline Scaffold


The compound 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-96-0) is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. Its core structure is a recognized privileged scaffold in medicinal chemistry, associated with diverse kinase inhibition, anti-inflammatory, and enzyme modulatory activities [1]. This specific substitution pattern—featuring a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a single fluorine atom at position 8 of the quinoline ring—is a distinct chemical entity primarily offered as a research-grade small molecule for probe development and target identification. Potential for targeted biological interaction stems from the halogen-substituted architecture common to kinase inhibitor pharmacophores, as seen in patent literature for inhibitors of HPK1 and FLT3 [2].

Scientific Rationale Against Unverified Substitution of 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline


Generic substitution among pyrazolo[4,3-c]quinoline derivatives is not scientifically supported due to the high sensitivity of biological activity to the exocyclic aryl substitution pattern. Structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor changes to the halogen type or position on the 3-phenyl ring can profoundly alter inhibitory potency and selectivity. For instance, quantitative modeling in anti-inflammatory assays reveals that steric and electronic properties of these substituents are critical determinants of the pIC50 [1]. The unique combination of a 4-chlorophenyl group and an 8-fluoro substituent in this compound represents a precise pharmacophoric arrangement that cannot be assumed equivalent to its 4-bromo, 4-methyl, or des-fluoro analogs without direct comparative data, as such modifications are known to switch activity between different kinase targets like HPK1, FLT3, or BTK [2].

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline in Bioactivity Context


Anti-Inflammatory Potential: Class-Level Potency in NO Production Inhibition Model

While direct data for the target compound is unavailable, a closely related structure-activity relationship (QSAR) study on pyrazolo[4,3-c]quinoline derivatives provides a quantitative baseline for this class. The lead compound 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) exhibited an IC50 of 0.39 μM against LPS-induced NO production in RAW 264.7 cells. The study established that substituent topology and electronic character critically modulate this activity. The target compound's distinct 4-chlorophenyl and 8-fluoro motifs are predicted to deviate significantly from this baseline based on QSAR-derived hydrophobicity and steric field contributions, which are key parameters for optimizing this scaffold's bioactivity. [1]

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophages

Kinase Inhibition Selectivity Profiling: Rationale for 8-Fluoro and 4-Chlorophenyl Substitution

The compound's specific substitution pattern is directly relevant to the chemical space described in a patent for inhibitors of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3). The patent claims a generic Markush structure encompassing 1-phenyl-1H-pyrazolo[4,3-c]quinolines with specific halogen substitutions at positions analogous to the 4-chlorophenyl and 8-fluoro groups. While no direct IC50 data is reported for the compound itself, the patent structure-activity discussion highlights that 4-chloro substitution on the pendant phenyl ring and a fluorine atom on the quinoline core are key features for achieving potent kinase inhibition. In contrast, replacement with hydrogen or a methyl group is shown in other series to significantly reduce potency or alter kinase selectivity, underscoring the non-fungible nature of this exact combination. [1]

Kinase Inhibitor Cancer HPK1/FLT3

Physicochemical Property Differentiation: Impact of 8-Fluoro and 4-Chlorophenyl on Lipophilicity

The compound's differential advantage can be inferred through its calculated physicochemical properties. Its molecular formula C22H13ClFN3 (MW 373.8) suggests a specific balance of lipophilicity, introduced by the combined 4-chlorophenyl (cLogP contribution ~0.7) and 8-fluoro substituents. Based on the work by Baraldi et al. on pyrazolo[4,3-c]quinolin-3-ones, the introduction of a chlorine atom at the para position of a 3-phenyl ring systematically increases binding affinity for the A3 adenosine receptor by 5- to 10-fold compared to unsubstituted or methyl-substituted analogs [1]. Similarly, the 8-fluoro substitution is a well-validated strategy to block oxidative metabolism at that position, potentially enhancing metabolic stability relative to the des-fluoro (8-H) analog. This provides a dual rationale: the 4-chlorophenyl group enhances target engagement, while the 8-fluoro group mitigates metabolic degradation. [1]

Drug-likeness Lipophilicity Metabolic Stability

Optimal Application Scenarios for 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline in Scientific Research


Kinase Probe and Lead Optimization for Oncology

This compound is best deployed as a chemical probe in kinase selectivity profiling campaigns, particularly for HPK1 and FLT3 targets. Its carefully positioned 4-chlorophenyl and 8-fluoro substituents map directly onto a pharmacophore claimed for inhibiting these kinases, making it a superior choice for structure-activity relationship expansion over unsubstituted or differently halogenated analogs [1]. Researchers aiming to develop selective FLT3 inhibitors for acute myeloid leukemia can use this compound to explore the chemical space around the quinoline core, with the confidence that both substituents are critical for potency.

Anti-Inflammatory Mechanism of Action Studies

For researchers investigating novel anti-inflammatory agents targeting the iNOS/NO pathway, this compound provides a distinct molecular probe. QSAR models from the pyrazolo[4,3-c]quinoline class indicate that the specific electronic and steric profile of the 4-chlorophenyl and 8-fluoro groups will yield a unique pIC50 value on the NO production assay [2]. It is the ideal candidate for benchmarking against the known class lead 2a (IC50 = 0.39 μM) to establish a new structure-activity landscape with improved selectivity driven by its halogen atoms.

GPCR Ligand Development

The compound is applicable in the rational design of selective adenosine A3 receptor antagonists. Class-level data demonstrates that the 4-chlorophenyl substituent is a key driver of high receptor affinity, differentiating it from 4-methyl or 4-hydrogen analogs by a 5- to 10-fold margin [3]. The 8-fluoro modification is also expected to minimize metabolic liabilities, making it a strong candidate for developing a metabolically stable lead series.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.